Ethyl caproate-d11 is a deuterated form of ethyl caproate, a fatty acid ethyl ester. While ethyl caproate itself is a significant flavor compound found in various fruits and fermented products like Baijiu and sake, [, , ] ethyl caproate-d11's primary role in scientific research stems from its use as an analytical standard.
Chemical Reactions Analysis
As an analytical standard, ethyl caproate-d11 is not primarily used in chemical reactions. Its application focuses on its behavior as an internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS), where its chemical reactions are not the primary focus. []
Related Compounds
Ethyl Caproate
Compound Description: Ethyl caproate is a colorless ester with a fruity aroma often described as pineapple-like or apple-like. It is found naturally in various fruits and alcoholic beverages, including Baijiu and sake. Research has focused on increasing ethyl caproate production in these beverages to enhance their flavor profiles. Various factors influencing its production by yeasts and other microorganisms, including fermentation conditions, gene mutations, and enzymatic activity, have been extensively studied [, , , , , , , ].
Caproic Acid
Compound Description: Caproic acid, also known as hexanoic acid, is a six-carbon saturated fatty acid. It contributes to the unpleasant odors associated with rancid fats. In alcoholic fermentation, caproic acid serves as a precursor for ethyl caproate production [, , , , , ]. Various studies have explored manipulating caproic acid levels during fermentation to control ethyl caproate concentration and ultimately influence the final product's aroma [, ].
Ethanol
Compound Description: Ethanol, also known as ethyl alcohol, is a two-carbon alcohol. It is the primary alcohol produced during alcoholic fermentation and is responsible for the intoxicating effects of alcoholic beverages. In the context of flavor compound production, ethanol serves as a substrate for esterification reactions with various fatty acids, including caproic acid, leading to the formation of esters like ethyl caproate [, , , ].
Ethyl Acetate
Compound Description: Ethyl acetate is an ester with a fruity odor, often associated with nail polish remover. It is naturally present in alcoholic beverages and contributes to their overall aroma profile. While desirable at low concentrations, excessive ethyl acetate can impart off-flavors. Several studies have focused on controlling ethyl acetate levels during fermentation to achieve a balanced flavor profile [, , ].
Ethyl Lactate
Compound Description: Ethyl lactate is an ester with a mild, buttery aroma. It is naturally present in alcoholic beverages like Baijiu. Research suggests that maintaining a specific ratio between ethyl caproate and ethyl lactate is crucial for achieving the desired flavor profile in certain Baijiu styles [, ]. Some studies have focused on selectively increasing ethyl caproate while decreasing ethyl lactate levels to enhance the liquor's overall quality [].
Caprylic Acid
Compound Description: Caprylic acid, also known as octanoic acid, is an eight-carbon saturated fatty acid. It contributes to the flavor profile of alcoholic beverages and can be present alongside caproic acid [].
Isoamyl Acetate
Compound Description: Isoamyl acetate is an ester with a strong banana or pear-like aroma. It is a significant flavor component in alcoholic beverages like sake. Efforts to increase the production of flavor compounds in sake often focus on both isoamyl acetate and ethyl caproate [, ].
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